3-Sulfopropionic acid
Description
3-Sulfopropanoic acid (3-SPA) is a small, endogenous sulfonic acid derivative with the molecular formula C₃H₆O₅S (MW: 154.14 g/mol) . It is a metabolite of tramiprosate (homotaurine) and its prodrug ALZ-801, both investigated as anti-amyloid agents for Alzheimer’s disease (AD) . 3-SPA is naturally present in human cerebrospinal fluid (CSF), particularly in patients with neurodegenerative disorders such as AD, frontotemporal lobar degeneration (FTLD), and mild cognitive impairment (MCI) . Its primary mechanism involves inhibiting the formation of neurotoxic β-amyloid (Aβ42) oligomers, a key pathological hallmark of AD .
3-SPA interacts with Aβ42 monomers via ionic binding, stabilizing unstructured conformations and preventing oligomerization . Preclinical studies demonstrate its ability to penetrate the blood-brain barrier (BBB) effectively, achieving measurable concentrations in CSF and brain tissue after oral administration in rats .
Properties
CAS No. |
6306-41-8 |
|---|---|
Molecular Formula |
C3H6O5S |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
3-sulfopropanoic acid |
InChI |
InChI=1S/C3H6O5S/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H,6,7,8) |
InChI Key |
OURSFPZPOXNNKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)C(=O)O |
Other CAS No. |
6306-41-8 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
3-Sulfopropanoic acid undergoes oxidation primarily at its sulfonic acid group, forming stable sulfonic acid derivatives. Key reactions include:
| Reagent/Conditions | Products | Application | References |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Sulfonic acid derivatives | Synthesis of oxidized intermediates | |
| Hydrogen peroxide (H₂O₂) | Sulfate esters | Industrial surfactant production |
These reactions typically occur in aqueous or polar aprotic solvents under acidic conditions.
Substitution Reactions
The sulfonic acid group (-SO₃H) acts as a strong electron-withdrawing group, facilitating nucleophilic substitution:
Key Reactions
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonate esters.
-
Amination : Substitutes with amines (e.g., NH₃) to produce sulfonamide derivatives.
Example Reaction:
Conditions: Alkaline medium, room temperature.
Derivatization for Analytical Detection
3-SPA is derivatized to enhance detectability in mass spectrometry:
Derivatization Protocol
-
Reagents : N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and 2,2,2-trifluoroethylamine (TFEA).
-
Procedure :
-
Vortex 3-SPA with EDC/TFEA.
-
React at room temperature for 30 minutes.
-
-
Product : 2-[(2,2,2-Trifluoroethyl)carbamoyl]ethane-1-sulfonic acid.
-
Detection : LC–MS/MS with a limit of quantification (LOQ) of 0.1 ng/ml .
Enzyme-Catalyzed Reactions
3-SPA participates in metabolic pathways involving sulfur-containing compounds:
Key Pathways
| Enzyme | Reaction | Biological Role |
|---|---|---|
| Aspartate aminotransferase | Transamination of cysteinesulfonate to 3-sulfopyruvate | Sulfur metabolism in Pseudomonas species |
| L-Cysteate sulfo-lyase | Cleavage of 3-sulfolactate to pyruvate and sulfite | Detoxification in eukaryotic cells |
Acid-Base Reactions
3-SPA behaves as a diprotic acid due to its carboxylic (-COOH) and sulfonic (-SO₃H) groups:
This strong acidity enables salt formation with bases (e.g., NaOH), producing water-soluble sulfonates critical for pharmaceutical formulations .
Role in Inhibiting Aβ Oligomerization
3-SPA stabilizes amyloid-beta (Aβ) monomers, preventing neurotoxic oligomer formation:
| Parameter | Value | Significance |
|---|---|---|
| IC₅₀ (Aβ42 oligomer inhibition) | 10–100 nM | Therapeutic potential in Alzheimer’s disease |
| Brain Penetration | ~40% steady-state concentration | Enables central nervous system activity |
Comparative Reactivity with Structural Analogs
3-SPA’s reactivity differs from similar sulfonic acids:
| Compound | Reactivity | Distinct Feature |
|---|---|---|
| 2-Sulfopropanoic acid | Higher thermal stability | Sulfonic group at C2 position |
| Methanesulfonic acid | Limited biological activity | Lacks Aβ oligomer inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
3-SPA is structurally characterized by a sulfonic acid group (-SO₃H) attached to the third carbon of a propanoic acid backbone. This configuration enhances its polarity (logP: -1.77) and solubility, critical for BBB penetration . Comparatively:
| Compound | Structure | MW (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| 3-SPA | CH₂CH₂(SO₃H)COOH | 154.14 | -1.77 | Sulfonic acid, carboxylic acid |
| Tramiprosate | NH₂CH₂CH₂SO₃H | 139.15 | -3.12 | Sulfonic acid, amino group |
| ALZ-801 | Prodrug of tramiprosate | 273.27 | N/A | Modified for enhanced absorption |
| Sulfoacetic acid | CH₂(SO₃H)COOH | 124.08 | -1.97 | Sulfonic acid, carboxylic acid |
3-SPA’s sulfonic acid group enables stronger ionic interactions with Aβ42 compared to tramiprosate, which has an amino-sulfonate structure. ALZ-801, a valine-conjugated prodrug of tramiprosate, improves gastrointestinal tolerability and pharmacokinetics (PK) by delaying metabolism until systemic absorption .
Mechanism of Action and Anti-Aβ42 Oligomer Efficacy
Both 3-SPA and tramiprosate inhibit Aβ42 oligomerization, but their binding modes differ:
- Tramiprosate : Binds Aβ42 via lysine residues, completely inhibiting oligomer formation (dimers to hexamers) after 24 hours in vitro .
- 3-SPA : Utilizes multi-ligand ionic interactions with Aβ42, showing time-dependent inhibition. After 4 hours, it suppresses all oligomers except dimers and trimers; by 24 hours, only pentamers persist .
Table 1 : Anti-Aβ42 Oligomer Activity (1000:1 compound:Aβ42 ratio)
| Compound | Oligomer Inhibition (24 h) | Residual Oligomers |
|---|---|---|
| Tramiprosate | Complete inhibition | None |
| 3-SPA | Partial inhibition | Pentamers |
Molecular dynamics simulations (CoVAMPnet framework) reveal that 3-SPA induces semi-cyclic Aβ42 conformations, reducing aggregation propensity more effectively than tramiprosate . Both compounds also modulate apolipoprotein E4 (ApoE4) aggregation, a genetic risk factor for AD, by promoting ApoE3-like structural behavior .
Pharmacokinetic and Brain Penetration Profiles
3-SPA exhibits favorable PK properties:
- Oral Bioavailability : 67% in rats (30 mg/kg dose) .
- Brain Penetration : CSF-to-plasma ratio of 0.8, indicating robust BBB crossing .
Table 2 : Pharmacokinetic Parameters in Rats
| Parameter | 3-SPA (30 mg/kg, oral) | Tramiprosate (Historical Data) |
|---|---|---|
| Cmax (ng/mL) | 450 ± 120 | 300 ± 90 (variable absorption) |
| t₁/₂ (h) | 2.5 ± 0.6 | 1.8 ± 0.4 |
| AUC (ng·h/mL) | 2200 ± 350 | 1500 ± 300 |
ALZ-801’s prodrug design mitigates tramiprosate’s gastrointestinal side effects and sustains 3-SPA plasma levels, enhancing therapeutic consistency .
Clinical Relevance and Therapeutic Potential
- Tramiprosate : Phase III trials showed mixed efficacy, attributed to variable PK and tolerability .
- ALZ-801: Ongoing Phase III trials (NCT04770220) focus on mild AD and MCI, leveraging 3-SPA’s endogenous safety profile and sustained exposure .
- Endogenous Advantage: 3-SPA’s natural presence in CSF reduces toxicity risks, supporting its use as a disease-modifying therapy .
Q & A
Q. What experimental design considerations are critical when evaluating 3-sulfopropanoic acid’s off-target effects in proteome-wide studies?
- Answer : Use affinity pulldown assays with sulfonate-functionalized resins to identify non-Aβ targets (e.g., tau or apolipoprotein E). Counter-screening against sulfonate-binding proteins (e.g., carbonic anhydrase) controls for nonspecific interactions. Dose-response curves in primary neuronal cultures differentiate Aβ-specific effects from general cytotoxicity .
Q. How should researchers address contradictions in reported brain penetration rates of 3-sulfopropanoic acid across species?
- Answer : Species differences in blood-brain barrier transporters (e.g., organic anion transporters) may explain variability. Cross-species studies comparing rats, non-human primates, and human CSF pharmacokinetics are essential. Include measurements of unbound fractions in plasma and brain homogenates to adjust for protein binding disparities .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of 3-sulfopropanoic acid in longitudinal AD models?
- Answer : Mixed-effects models account for inter-animal variability and repeated measures. Covariates like baseline Aβ levels and age should be included. For non-linear responses (e.g., U-shaped efficacy curves), Bayesian hierarchical models improve reliability by pooling data across cohorts .
Methodological Resources
- Data Interpretation : Compare pharmacokinetic parameters (Table 5, ) with in vitro IC50 values to assess therapeutic index.
- Conflict Resolution : When literature reports diverge (e.g., on metabolite stability), conduct accelerated degradation studies under varying pH/temperature conditions .
- Experimental Replication : Reproduce key findings (e.g., Aβ42 conformation stabilization ) using orthogonal techniques like NMR or cryo-EM.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
